

A Technical Guide to the Potent PI3K Inhibitor: PI3K-IN-29

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Compound of Interest

Compound Name: PI3K-IN-29

Cat. No.: B15579399

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An In-depth Analysis of its Structure, Synthesis, and Biological Activity for Researchers and Drug Development Professionals

Introduction: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has established it as a key target for therapeutic intervention. **PI3K-IN-29** has emerged as a potent inhibitor of this pathway, demonstrating significant anti-proliferative activity in cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological evaluation of **PI3K-IN-29**, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

PI3K-IN-29, also referred to as compound 25 in the primary literature, is a cinnoline derivative. Its chemical structure is characterized by a core cinnoline ring system with key substitutions that contribute to its inhibitory activity.

Chemical Name: 4-((4-chlorophenyl)sulfonamido)-N-(morpholin-4-yl)cinnoline-7-carboxamide

Molecular Formula: C₂₇H₂₂ClN₇O₃S

Molecular Weight: 560.03 g/mol

CAS Number: 2768005-77-0

The structure features a 4-anilino-cinnoline scaffold, a common motif in kinase inhibitors, which orients the molecule within the ATP-binding pocket of the PI3K enzyme. The morpholino and sulfonamide moieties are crucial for its biological activity and pharmacokinetic properties.

Biological Activity

PI3K-IN-29 is a potent inhibitor of the PI3K/Akt signaling pathway. Its efficacy has been demonstrated through in vitro studies against various human cancer cell lines.

Quantitative Data: In Vitro Anti-proliferative Activity

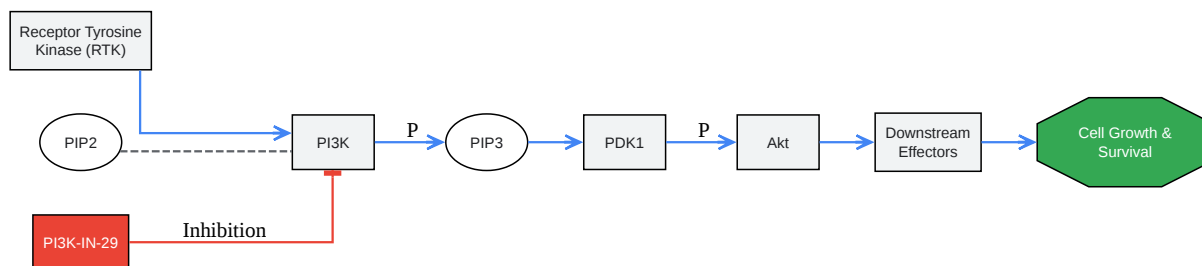
The inhibitory activity of **PI3K-IN-29** is quantified by its half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit 50% of the biological activity.

Cell Line	Cancer Type	IC ₅₀ (μM)
U87MG	Glioblastoma	0.264
HeLa	Cervical Cancer	2.04
HL60	Promyelocytic Leukemia	1.14

Data sourced from Tian C, et al. Bioorg Med Chem Lett. 2021, 48:128271.

Signaling Pathway and Mechanism of Action

PI3K-IN-29 exerts its anti-proliferative effects by directly inhibiting the enzymatic activity of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP₂) to phosphatidylinositol-3,4,5-trisphosphate (PIP₃), a critical step in the activation of the PI3K/Akt signaling cascade. The subsequent downstream signaling events, including the phosphorylation of Akt, are consequently blocked, leading to the inhibition of cell growth and proliferation.



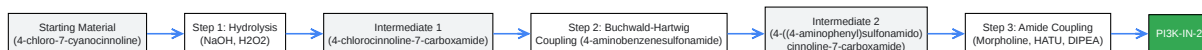
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Caption: PI3K/Akt signaling pathway and the inhibitory action of **PI3K-IN-29**.

Synthesis of PI3K-IN-29

The synthesis of **PI3K-IN-29** is a multi-step process starting from commercially available materials. The following is a detailed experimental protocol based on the published literature.

Experimental Workflow for the Synthesis of PI3K-IN-29



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Caption: Synthetic workflow for the preparation of **PI3K-IN-29**.

Experimental Protocols

Step 1: Synthesis of 4-chlorocinnoline-7-carboxamide (Intermediate 1)

- To a solution of 4-chloro-7-cyanocinnoline (1.0 eq) in a mixture of ethanol and water (1:1) is added sodium hydroxide (2.0 eq).

- The mixture is heated to 60 °C, and hydrogen peroxide (30% aqueous solution, 5.0 eq) is added dropwise.
- The reaction is stirred at 60 °C for 2 hours.
- After cooling to room temperature, the precipitate is collected by filtration, washed with water, and dried under vacuum to afford 4-chlorocinnoline-7-carboxamide.

Step 2: Synthesis of 4-((4-aminophenyl)sulfonamido)cinnoline-7-carboxamide (Intermediate 2)

- A mixture of 4-chlorocinnoline-7-carboxamide (1.0 eq), 4-aminobenzenesulfonamide (1.2 eq), Pd₂(dba)₃ (0.1 eq), Xantphos (0.2 eq), and cesium carbonate (2.0 eq) in 1,4-dioxane is degassed and purged with nitrogen.
- The reaction mixture is heated to 100 °C and stirred for 12 hours.
- After cooling, the mixture is filtered, and the solvent is evaporated under reduced pressure.
- The residue is purified by column chromatography on silica gel to give 4-((4-aminophenyl)sulfonamido)cinnoline-7-carboxamide.

Step 3: Synthesis of **PI3K-IN-29**

- To a solution of 4-((4-aminophenyl)sulfonamido)cinnoline-7-carboxamide (1.0 eq) in N,N-dimethylformamide (DMF) is added morpholine (1.5 eq), HATU (1.5 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
- The reaction mixture is stirred at room temperature for 4 hours.
- The mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by preparative HPLC to afford **PI3K-IN-29**.

Experimental Methodologies for Biological Evaluation

In Vitro PI3K Enzyme Assay

The inhibitory activity of **PI3K-IN-29** against PI3K isoforms is determined using a luminescence-based kinase assay that measures the amount of ADP produced.

- Reagent Preparation:
 - Prepare a 10 mM stock solution of **PI3K-IN-29** in DMSO.
 - Create a serial dilution of **PI3K-IN-29** in kinase assay buffer.
 - Reconstitute recombinant human PI3K enzyme in kinase dilution buffer.
 - Prepare the substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).
 - Prepare the ATP solution in kinase assay buffer.
- Assay Procedure:
 - Add the serially diluted **PI3K-IN-29** or DMSO (vehicle control) to the wells of a 384-well plate.
 - Add the diluted PI3K enzyme solution to each well and incubate at room temperature for 15 minutes.
 - Initiate the kinase reaction by adding a mixture of ATP and PIP2 to each well.
 - Incubate the reaction at 30°C for 60 minutes.
 - Stop the reaction and measure the generated ADP using a commercial kit (e.g., ADP-Glo™ Kinase Assay).
- Data Analysis:
 - The luminescence signal is measured using a plate reader.

- The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cell Viability Assay (MTT Assay)

The anti-proliferative activity of **PI3K-IN-29** on cancer cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Seeding:
 - Seed cancer cells (e.g., U87MG, HeLa, HL60) in a 96-well plate at an appropriate density.
 - Allow the cells to adhere and grow overnight in a CO₂ incubator at 37°C.
- Compound Treatment:
 - Prepare serial dilutions of **PI3K-IN-29** in cell culture medium.
 - Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO).
- Incubation:
 - Incubate the cells for 72 hours.
- MTT Addition and Formazan Solubilization:
 - Add MTT solution to each well and incubate for 4 hours at 37°C.
 - Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- Absorbance Measurement and Data Analysis:
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the vehicle control.

- Determine the IC₅₀ value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion:

PI3K-IN-29 is a potent cinnoline-based inhibitor of the PI3K/Akt signaling pathway with significant anti-proliferative activity against a range of cancer cell lines. The detailed synthetic route and biological evaluation protocols provided in this guide offer a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into the isoform selectivity, pharmacokinetic profile, and in vivo efficacy of **PI3K-IN-29** is warranted to fully elucidate its therapeutic potential.

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